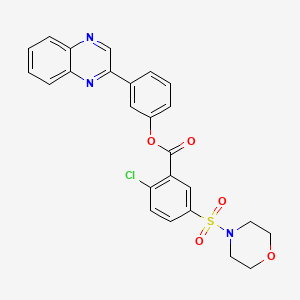
3-(Quinoxalin-2-yl)phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(QUINOXALIN-2-YL)PHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE is a complex organic compound that features a quinoxaline moiety, a phenyl group, and a benzoate ester
Preparation Methods
The synthesis of 3-(QUINOXALIN-2-YL)PHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE involves multiple steps, typically starting with the preparation of the quinoxaline core. Quinoxalines can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions . Industrial production methods focus on optimizing these reactions for higher yields and purity, often employing catalysts and controlled reaction environments .
Chemical Reactions Analysis
3-(QUINOXALIN-2-YL)PHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized under specific conditions, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Esterification: The benzoate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
3-(QUINOXALIN-2-YL)PHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(QUINOXALIN-2-YL)PHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The compound’s sulfonyl group can also participate in these interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 3-(QUINOXALIN-2-YL)PHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE include:
Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.
Benzoate esters: Compounds with benzoate ester functionalities, used in various chemical and industrial applications.
Sulfonyl-containing compounds: These compounds are known for their reactivity and use in pharmaceuticals and materials science.
The uniqueness of 3-(QUINOXALIN-2-YL)PHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE lies in its combination of these functional groups, providing a versatile platform for diverse applications.
Properties
Molecular Formula |
C25H20ClN3O5S |
|---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
(3-quinoxalin-2-ylphenyl) 2-chloro-5-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C25H20ClN3O5S/c26-21-9-8-19(35(31,32)29-10-12-33-13-11-29)15-20(21)25(30)34-18-5-3-4-17(14-18)24-16-27-22-6-1-2-7-23(22)28-24/h1-9,14-16H,10-13H2 |
InChI Key |
ZZXAXTQOBVOPSR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11101306.png)
![N-(1-{3-(2-chlorophenyl)-2-[(3,5-dinitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11101314.png)
![5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline](/img/structure/B11101321.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione](/img/structure/B11101324.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11101332.png)
![1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one](/img/structure/B11101333.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11101334.png)
![6-{[2-(1-Adamantyl)-2-oxoethyl]thio}-2,3'-bipyridine-5-carbonitrile](/img/structure/B11101342.png)
![2-[Ethyl(phenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11101343.png)
![1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene](/img/structure/B11101346.png)
![N-[(11Z)-2,4,6-trimethyl-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B11101348.png)
![4-[(E)-{2-[2-{[(2E)-2-(4-{[(2,4-dichlorophenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]carbonyl}-3-(4-nitrophenyl)acryloyl]hydrazinylidene}methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11101349.png)
![2-Bromo-6-methoxy-4-[(E)-[(4-methylphenyl)imino]methyl]phenol](/img/structure/B11101360.png)
![3-(5-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11101377.png)
